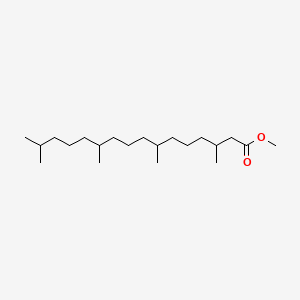

Phytanic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem () and the National Institute of Standards and Technology (NIST) WebBook () list the compound, they do not provide detailed information on its specific research applications.

Future Research Potential:

The presence of the methyl ester group and the four methyl branches on the molecule suggest some potential research areas:

- Biofuel production: The structure of the compound resembles some fatty acid methyl esters (FAMEs) used as biodiesel fuels. However, further research is needed to determine its suitability and conversion efficiency for biofuel production.

- Material science: The hydrophobic nature of the molecule due to the long carbon chain and methyl branches could be of interest for research in developing water-repellent materials or lubricants.

- Organic synthesis: The compound could potentially serve as a starting material or intermediate in the synthesis of other complex organic molecules for various research purposes.

Phytanic acid methyl ester is a long-chain fatty acid methyl ester, specifically the methyl ester of phytanic acid, with the chemical formula C21H42O2 and a molecular weight of 326.56 g/mol. This compound is recognized by its CAS number 1118-77-0. Phytanic acid itself is a branched-chain fatty acid derived from the metabolism of chlorophyll and is found in various dietary sources, including dairy products and certain fish. Phytanic acid methyl ester has been identified in Greek tobacco, indicating its presence in natural products as well .

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, resulting in the formation of a new ester and a different alcohol.

- Hydrolysis: In the presence of water and an acid or base catalyst, phytanic acid methyl ester can be hydrolyzed to yield phytanic acid and methanol.

- Oxidation: The methyl ester can undergo oxidation reactions, which may lead to the formation of various oxidized derivatives.

These reactions are significant for its potential applications in organic synthesis and biochemistry .

Phytanic acid methyl ester exhibits various biological activities that are relevant to health and disease. Research indicates that it may play a role in:

- Cellular metabolism: It is involved in metabolic pathways that utilize branched-chain fatty acids.

- Neuroprotective effects: Some studies suggest that phytanic acid and its derivatives may have protective effects on neuronal cells, potentially influencing conditions such as neurodegenerative diseases.

- Anti-inflammatory properties: The compound has been studied for its potential to modulate inflammatory responses in various biological systems .

Phytanic acid methyl ester can be synthesized through several methods:

- Direct Esterification: This method involves reacting phytanic acid with methanol in the presence of an acid catalyst to form the methyl ester.

- Transesterification of Fatty Acids: Using triglycerides or free fatty acids that contain phytanic acid can yield phytanic acid methyl ester when reacted with methanol.

- Chemical Synthesis from Precursors: Starting from simpler organic compounds, chemists can construct phytanic acid methyl ester through multi-step synthetic routes involving various reagents and conditions .

Phytanic acid methyl ester has several applications across different fields:

- Biochemical Research: It is used as a standard or reagent in studies involving lipid metabolism and fatty acid profiling.

- Nutraceuticals: Due to its potential health benefits, it may be incorporated into dietary supplements aimed at improving metabolic health.

- Pharmaceuticals: Its biological activities make it a candidate for further research in drug development, particularly for neuroprotective agents .

Phytanic acid methyl ester shares structural similarities with several other compounds, particularly long-chain fatty acids and their esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phytanic Acid | C20H40O2 | A precursor to phytanic acid methyl ester; no methyl group on the carboxyl end. |

| Pristanic Acid | C19H38O2 | A branched-chain fatty acid similar in structure but one carbon shorter than phytanic acid. |

| 2-Hydroxyphytanic Acid | C21H42O3 | Contains a hydroxyl group which alters its solubility and biological activity. |

| Docosahexaenoic Acid | C22H32O2 | An omega-3 fatty acid known for its health benefits; differs by having more double bonds. |

Phytanic acid methyl ester is unique due to its specific branched structure, which influences its metabolic pathways and biological activities compared to these similar compounds .

The history of phytanic acid methyl ester is intrinsically linked to the discovery and characterization of phytanic acid itself. Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) first gained scientific recognition in the 1940s when Sigvald Refsum identified its accumulation in patients with a distinct neurological disorder, later named Refsum disease. The methyl ester derivative of phytanic acid (CAS 1118-77-0) was subsequently characterized as part of ongoing research into fatty acid metabolism and has been found in various natural sources, including Greek tobacco.

While the parent compound phytanic acid has been extensively studied since the mid-20th century, the specific methyl ester form has received focused attention primarily as an analytical standard and as a metabolic intermediate. Closely related compounds in this family include pristanic acid, which was first isolated from butterfat by R.P. Hansen and J.D. Morrison in 1964. The name "pristanic" was derived from pristane (2,6,10,14-tetramethylpentadecane), a hydrocarbon originally isolated from shark liver oil, with the Latin root "pristis" meaning shark.

Evolutionary Context of Branched-Chain Fatty Acid Metabolism

The metabolism of branched-chain fatty acids like phytanic acid represents a fascinating example of evolutionary adaptation across different species. In mammals, the ability to process these complex lipids varies significantly, reflecting diverse evolutionary pressures and nutritional strategies.

A comparative genetic analysis across Cetartiodactyla species (including whales, dolphins, porpoises, and their terrestrial relatives) has revealed significant evolutionary adaptations in lipid metabolism genes. This research identified 20 positively selected genes in Cetacea compared to 11 in Bovidae with minimal overlap, suggesting divergent evolution of lipid metabolism pathways since these taxa diverged from a common ancestor. The identified genes in cetaceans were primarily associated with lipid digestion, storage, and energy production—critical adaptations for marine mammals.

In humans and other animals, phytanic acid metabolism represents an intriguing evolutionary puzzle. Unlike most fatty acids that undergo β-oxidation, phytanic acid's structure necessitates α-oxidation due to the methyl group at the C-3 position. This specialized metabolic pathway occurs in peroxisomes and requires specific enzymes that may have evolved in response to dietary intake of phytanic acid from sources such as dairy products and ruminant fats.

Interestingly, there is evidence that non-human primates, including great apes, can derive significant amounts of phytanic acid from hindgut fermentation of plant materials—a metabolic capability that humans seem to have lost or reduced during evolution. This difference highlights the complex interplay between diet, gut microbiota, and metabolic capacity in primate evolution.

Historical Development of Phytanic Acid Research

The scientific understanding of phytanic acid and its derivatives has evolved significantly over several decades, marked by key discoveries that progressively elucidated its metabolic pathways and clinical significance.

In the early stages following Refsum's initial observations, researchers focused on identifying the accumulating compound and understanding its biochemical properties. By the 1960s, phytanic acid was confirmed as the principal accumulating substance in Refsum disease, but the mechanism responsible for this accumulation remained enigmatic for decades.

A significant breakthrough came with the discovery that phytanic acid metabolism involves α-oxidation rather than the conventional β-oxidation pathway used for most fatty acids. This unique pathway was necessitated by phytanic acid's methyl branch at the β-position, which prevents direct β-oxidation. However, the complete α-oxidation pathway remained incompletely understood for more than 30 years despite intensive research efforts.

In the 1990s, several pivotal discoveries rapidly advanced the field. Researchers determined that phytanic acid must first be activated to phytanoyl-CoA before α-oxidation, contradicting earlier assumptions that free phytanic acid was the substrate. The enzyme phytanoyl-CoA hydroxylase was identified as converting phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, representing the first step in the α-oxidation pathway. Moreover, the peroxisomal localization of this enzyme was established, explaining the deficient oxidation of phytanic acid in patients with Zellweger syndrome, who lack intact peroxisomes.

By the late 1990s, researchers had elucidated that the α-oxidation pathway involves activation, hydroxylase, lyase, and dehydrogenase reactions, with the end product being pristanic acid. This pristanic acid subsequently undergoes peroxisomal β-oxidation, with the products eventually shuttled to mitochondria for complete oxidation.

The study of phytanic acid methyl ester has paralleled these developments, particularly as advances in analytical techniques enabled more precise measurement of these compounds in biological samples and facilitated their use as standards in research and clinical diagnostics.

Transcriptional Control of Phytanic Acid Metabolism

The transcriptional regulation of phytanic acid metabolism represents a sophisticated network of nuclear receptors and transcription factors that coordinate the expression of genes involved in fatty acid oxidation pathways. Peroxisome proliferator-activated receptor alpha serves as the primary transcriptional regulator, functioning as a ligand-activated transcription factor that directly binds phytanic acid and its metabolites. The binding affinity of phytanic acid to peroxisome proliferator-activated receptor alpha demonstrates a dissociation constant of approximately 1.0 micromolar, establishing it as a physiologically relevant ligand at concentrations found in human serum.

The molecular mechanism of transcriptional activation involves the heterodimeric partnership between peroxisome proliferator-activated receptor alpha and retinoid X receptor alpha. This heterodimeric complex recognizes and binds to peroxisome proliferator response elements located in the promoter regions of target genes. Phytanic acid exhibits remarkable specificity for retinoid X receptor alpha, demonstrating binding affinity with a dissociation constant of 4.0 micromolar and inducing retinoid X receptor-dependent transcription at concentrations between 4 and 64 micromolar. The transcriptional effects are mediated through direct receptor interactions, as demonstrated by the specific displacement of tritiated 9-cis-retinoic acid from retinoid X receptor with similar dissociation constants.

The liver fatty acid binding protein serves as a crucial mediator in this transcriptional network, functioning as a cytosolic shuttle protein that facilitates the transport of phytanic acid from the cytoplasm to the nucleus. This protein demonstrates high-affinity binding to phytanic acid and co-localizes with peroxisome proliferator-activated receptor alpha in the nucleus of hepatocytes. The concentration-dependent relationship between liver fatty acid binding protein levels and peroxisome proliferator-activated receptor alpha transactivation provides evidence for its role as a positive regulator of nuclear receptor activity.

Sterol regulatory element binding proteins contribute to the transcriptional control through their interaction with coregulatory factors. The activation of sterol regulatory element binding proteins results in the recruitment of specific transcription factors including nuclear factor Y and cyclic adenosine monophosphate response element-binding protein to promoter regions of cholesterol-regulated genes. This recruitment is accompanied by selective hyperacetylation of histone H3, providing a chromatin-based mechanism for gene-specific activation.

Molecular Basis of Related Metabolic Disorders

The molecular pathogenesis of phytanic acid-related metabolic disorders stems from genetic defects in the peroxisomal alpha-oxidation pathway. Refsum disease represents the primary disorder associated with phytanic acid accumulation, characterized by mutations in the phytanoyl-coenzyme A hydroxylase gene located on chromosome 10p13. This gene spans approximately 21 kilobases and contains nine exons encoding a 338-amino acid protein with a molecular weight of 41.2 kilodaltons.

The molecular basis of Refsum disease involves over 30 distinct mutations in the phytanoyl-coenzyme A hydroxylase gene, including missense mutations, deletions, insertions, and splice site defects. Notable mutations include the R275W missense mutation that impairs 2-oxoglutarate binding, the 111-base pair deletion resulting from splice acceptor site mutations causing exon 3 skipping, and the 88-amino acid deletion that completely abolishes enzymatic activity. These mutations lead to the accumulation of phytanic acid in plasma and tissues, reaching concentrations exceeding 5,600 micromolar compared to the normal range of 0-9 micromolar.

The peroxisomal biogenesis factor 7 gene located on chromosome 6q23.3 represents the second genetic locus associated with Refsum disease. Mutations in this gene cause approximately 5-10% of Refsum disease cases and result in defective import of peroxisomal proteins containing peroxisomal targeting signal type 2. The peroxisomal biogenesis factor 7 protein functions as a cytosolic receptor responsible for transporting phytanoyl-coenzyme A hydroxylase and other critical enzymes into peroxisomes.

The genetic heterogeneity of Refsum disease is evidenced by linkage analysis studies demonstrating that up to 55% of phenotypically identical cases are not linked to the phytanoyl-coenzyme A hydroxylase gene locus. This heterogeneity suggests that Refsum disease represents a syndrome rather than a single genetic entity, with multiple molecular mechanisms contributing to the clinical phenotype.

Gene Expression Patterns and Regulation

The tissue-specific expression patterns of genes involved in phytanic acid metabolism demonstrate remarkable evolutionary divergence between humans and great apes. Phytanoyl-coenzyme A hydroxylase exhibits consistently higher expression levels in human tissues compared to chimpanzees, with fold changes ranging from 1.8 in heart tissue to 3.2 in brain tissue. This differential expression pattern extends to other key enzymes in the pathway, including acyl-coenzyme A oxidase 3 and 2-hydroxyacyl-coenzyme A lyase 1.

The regulatory mechanisms governing gene expression involve multiple layers of control. Peroxisome proliferator-activated receptor alpha-dependent pathways serve as the primary regulatory mechanism, with target genes containing functional peroxisome proliferator response elements in their promoter regions. The expression of genes encoding peroxisomal beta-oxidation enzymes correlates directly with serum phytanic acid concentrations, demonstrating the physiological relevance of this regulatory system.

Acyl-coenzyme A thioesterase 6 represents a novel component of the regulatory network, functioning as a peroxisomal enzyme specifically involved in phytanic acid and pristanic acid metabolism. This enzyme is identified as a target gene of peroxisome proliferator-activated receptor alpha and is upregulated in mouse liver in a peroxisome proliferator-activated receptor alpha-dependent manner. The tissue-specific expression pattern shows highest levels in white adipose tissue, with co-expression alongside acyl-coenzyme A oxidase 3.

The uncoupling protein 1 gene demonstrates unique regulatory properties in brown adipocytes, where phytanic acid induces expression through retinoid X receptor-dependent mechanisms. This regulation requires the 5' enhancer region of the gene and is mediated through three binding sites for retinoid X receptor in an additive manner. The coordinated induction of thermogenic genes including uncoupling protein 1, adipocyte lipid-binding protein, lipoprotein lipase, and glucose transporter 4 suggests a comprehensive transcriptional program for brown adipocyte differentiation.

Genetic Heterogeneity in Phytanic Acid Processing Disorders

The genetic heterogeneity of phytanic acid processing disorders encompasses multiple genes and regulatory pathways that contribute to the clinical phenotype. Alpha-methylacyl-coenzyme A racemase represents a critical enzyme in the processing of 2-methyl branched-chain fatty acids, including pristanic acid derived from phytanic acid alpha-oxidation. This enzyme catalyzes the conversion of (2R)-methylacyl-coenzyme A esters to their (2S)-methylacyl-coenzyme A epimers, a transformation required for beta-oxidation.

The molecular basis of alpha-methylacyl-coenzyme A racemase function involves the removal of the alpha-proton from 2-methylacyl-coenzyme A substrates to form a deprotonated intermediate, followed by non-stereospecific reprotonation. This mechanism enables the enzyme to establish an equilibrium between both stereoisomers, facilitating the entry of branched-chain fatty acids into peroxisomal and mitochondrial beta-oxidation pathways.

Single nucleotide polymorphisms in the alpha-methylacyl-coenzyme A racemase gene may contribute to individual susceptibility to elevated phytanic acid levels. Certain individuals carrying specific polymorphisms demonstrate altered enzyme activity, potentially affecting the metabolism of phytanic acid and its metabolites. This genetic variation may explain the observed differences in phytanic acid accumulation among individuals with similar dietary exposure patterns.

The peroxisomal biogenesis disorders represent a broader category of genetic defects that affect phytanic acid metabolism through impaired peroxisomal function. These disorders are characterized by defects in the import of peroxisomal matrix proteins, resulting in multiple metabolic abnormalities including phytanic acid accumulation. The clinical spectrum ranges from severe rhizomelic chondrodysplasia punctata to relatively mild Refsum disease, demonstrating the phenotypic diversity associated with different degrees of peroxisomal dysfunction.

Complementation group analysis has identified at least 14 distinct genetic defects associated with peroxisomal biogenesis disorders. The peroxisomal biogenesis factor 7 gene defects are associated with complementation group 11, which encompasses both severe and mild phenotypes depending on the specific mutation and residual enzyme activity. This genetic heterogeneity necessitates comprehensive screening of peroxisomal functions in patients presenting with retinitis pigmentosa, ataxia, and polyneuropathy.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant